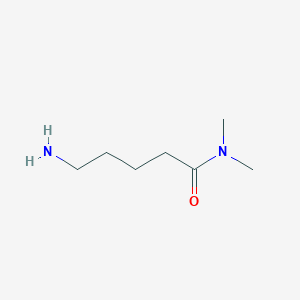
5-amino-N,N-dimethylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N,N-dimethylpentanamide is a chemical compound that has garnered interest in various scientific fields It is known for its unique structure and properties, which make it valuable in research and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-dimethylpentanamide typically involves the reaction of appropriate amines with carboxylic acid derivatives. One common method includes the reaction of 5-aminopentanoic acid with N,N-dimethylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, ensuring consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
5-amino-N,N-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides.
科学的研究の応用
5-amino-N,N-dimethylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-amino-N,N-dimethylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-amino-N,N-dimethylhexanamide
- 5-amino-N,N-dimethylbutanamide
- 5-amino-N,N-dimethylpropanamide
Comparison
Compared to similar compounds, 5-amino-N,N-dimethylpentanamide is unique due to its specific chain length and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall properties, making it suitable for particular applications where other compounds may not be as effective.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
5-amino-N,N-dimethylpentanamide |
InChI |
InChI=1S/C7H16N2O/c1-9(2)7(10)5-3-4-6-8/h3-6,8H2,1-2H3 |
InChIキー |
INWBPWZKQZOGNU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



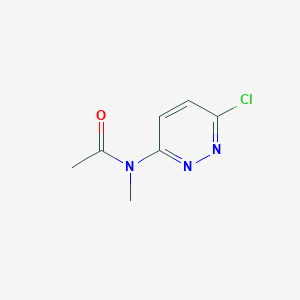
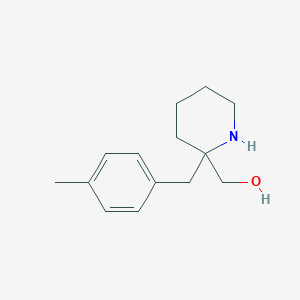
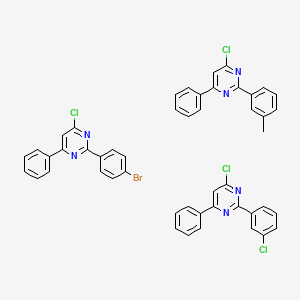

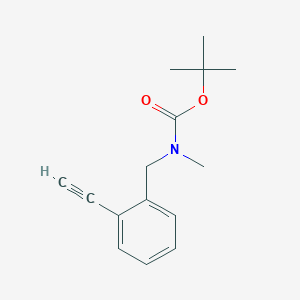
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
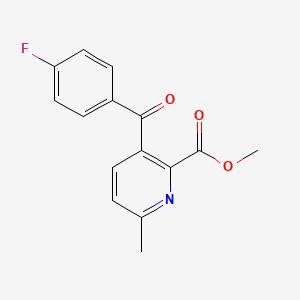
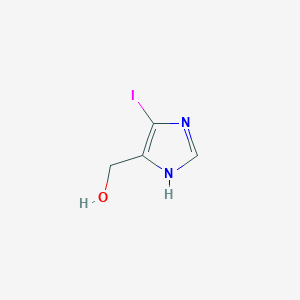
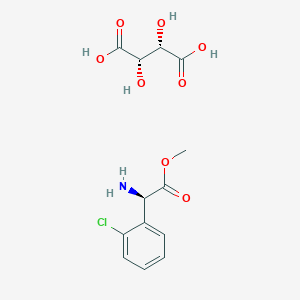
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
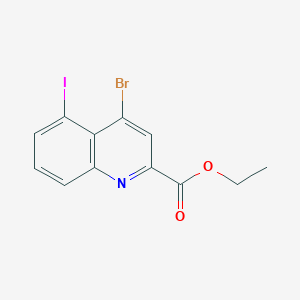

![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)
